

Introduction: Navigating the Identification of a Pharmaceutically Relevant Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4,6-Trimethylphenylacetonitrile*

Cat. No.: B043153

[Get Quote](#)

In the landscape of pharmaceutical development and quality control, the precise identification of molecular structures is paramount. This guide provides a comprehensive walkthrough of the structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significant interest due to its role as a process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.^[1]

An important clarification is necessary regarding its Chemical Abstracts Service (CAS) number. Initial database searches for the user-provided CAS 34688-71-6 identify a different, simpler molecule: **2,4,6-Trimethylphenylacetonitrile**. However, the complexity and context of the user's request for an in-depth guide for drug development professionals strongly point towards the more intricate and biologically relevant flucloxacillin impurity. This guide will, therefore, focus on the correct compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is assigned CAS Number 3919-74-2.^{[1][2][3][4]} This focus is critical for ensuring the relevance and applicability of the presented methodologies for our target audience.

This document will detail the logical workflow and application of modern analytical techniques to unambiguously determine the molecular structure of this heterocyclic carboxylic acid. We will proceed as if the structure is unknown, using data to build a conclusion from the ground up, thereby demonstrating a robust, self-validating analytical process.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

Experimental Protocol: HRMS Analysis

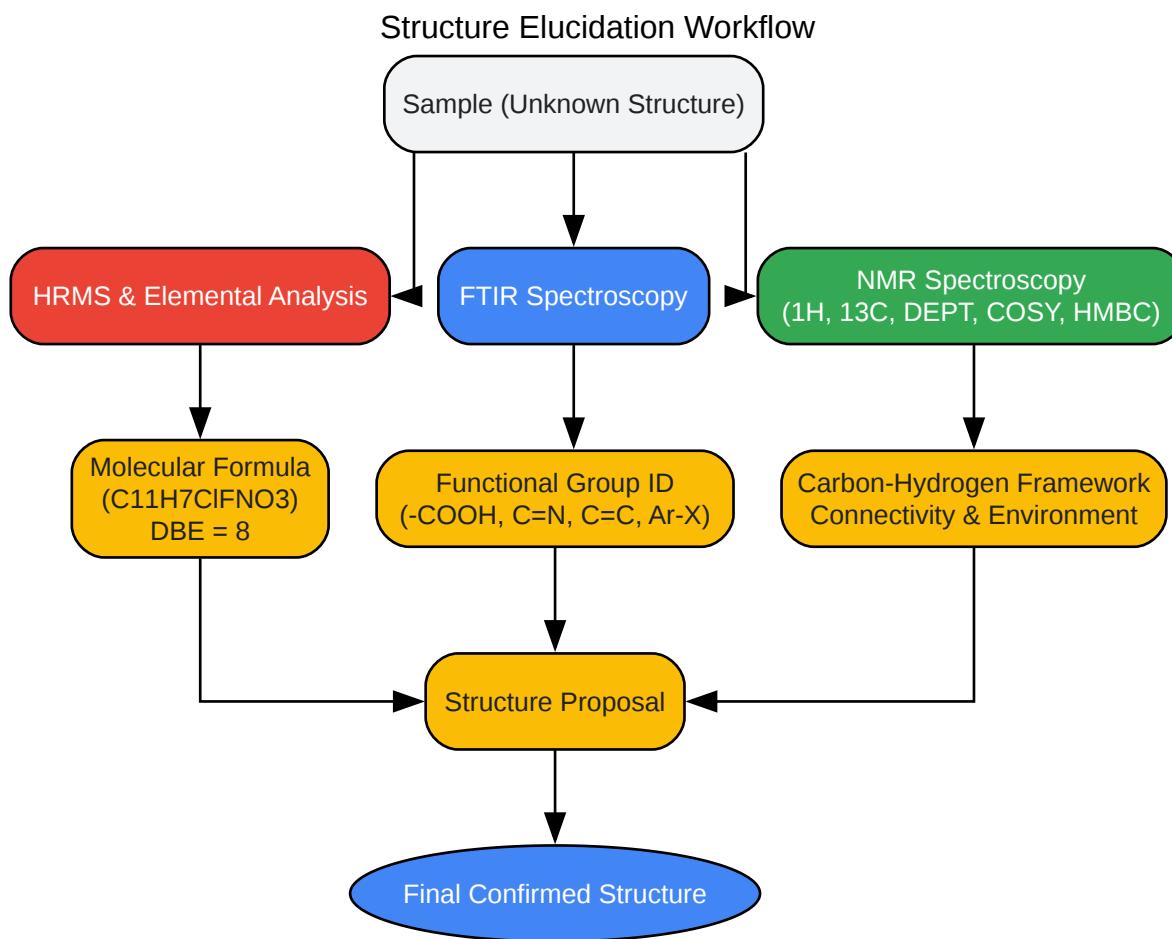
- **Sample Preparation:** Dissolve a small quantity of the analyte in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).
- **Instrumentation:** Utilize an Orbitrap or FT-ICR mass spectrometer capable of resolution $> 60,000$.
- **Ionization Mode:** Electrospray Ionization (ESI) is suitable for this polar, acidic molecule. Both positive ($[M+H]^+$) and negative ($[M-H]^-$) modes should be tested. Given the carboxylic acid moiety, negative ion mode is often highly effective.
- **Data Acquisition:** Acquire the full scan mass spectrum. The observed m/z for the $[M-H]^-$ ion would be approximately 254.00.
- **Formula Determination:** Use the instrument's software to calculate the most probable elemental formulas that match the exact mass, within a narrow mass tolerance (e.g., < 5 ppm).

For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the molecular formula is $C_{11}H_7ClFNO_3$.^{[2][3][5][6]} The expected monoisotopic mass for the neutral molecule is 255.0098 Da. The presence of chlorine would be indicated by a characteristic $M+2$ isotopic pattern with an intensity of approximately one-third of the molecular ion peak.

Degree of Unsaturation

Once the molecular formula ($C_{11}H_7ClFNO_3$) is established, the degree of unsaturation (DBE - Double Bond Equivalents) can be calculated to determine the total number of rings and/or double/triple bonds.

- Formula: $DBE = C - (H/2) - (X/2) + (N/2) + 1$
- Calculation: $DBE = 11 - (7/2) - (2/2) + (1/2) + 1 = 11 - 3.5 - 1 + 0.5 + 1 = 8$


A DBE of 8 suggests a highly unsaturated system, likely containing aromatic and/or heterocyclic rings and multiple double bonds (e.g., from carbonyl groups). This is consistent with the proposed structure containing a phenyl ring (4 DBE), an isoxazole ring (1 DBE), a C=C bond within the isoxazole (1 DBE), and two C=O bonds (one in the carboxyl group, one implied in the isoxazole ester-like nature) (2 DBE).

Part 2: Spectroscopic Analysis - Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic techniques to piece together the connectivity of the atoms.

Overall Workflow for Spectroscopic Elucidation

The following diagram outlines the logical flow of using various spectroscopic methods to determine the final structure.

[Click to download full resolution via product page](#)

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific spectra for the parent acid are not publicly available, we can predict the key absorbances based on its structure and data from its methyl ester derivative.[7][8]

Experimental Protocol: FTIR Analysis

- Method: Attenuated Total Reflectance (ATR) is a modern, simple method for solid samples. Alternatively, a KBr pellet can be prepared.
- Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Scan the mid-IR range (4000-400 cm^{-1}).

Predicted IR Data Summary

Frequency Range (cm^{-1})	Vibration Type	Structural Moiety
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~1700-1725	C=O stretch	Carboxylic Acid (dimer)
~1600-1620	C=N stretch	Isoxazole Ring
~1550-1600, ~1450-1500	C=C stretches	Phenyl and Isoxazole Rings
~1300-1200	C-O stretch	Carboxylic Acid
~1100-1000	C-F stretch	Aryl-Fluoride
~800-600	C-Cl stretch	Aryl-Chloride

The very broad O-H stretch and the strong C=O absorption are definitive indicators of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. We will discuss the expected signals for ^1H and ^{13}C NMR.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ^1H NMR: Standard proton spectrum.
 - ^{13}C NMR: Standard carbon spectrum.

- DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
- 2D COSY: Shows ¹H-¹H spin-spin coupling (correlations between protons on adjacent carbons).
- 2D HMBC: Shows ¹H-¹³C correlations over 2-3 bonds, crucial for connecting fragments.
- 2D HSQC: Shows direct one-bond ¹H-¹³C correlations.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0 - 14.0	broad singlet	1H	-COOH	Acidic proton, exchangeable with D ₂ O.
~7.4 - 7.8	multiplet	3H	Ar-H	Protons on the 2-chloro-6-fluorophenyl ring. Complex splitting due to H-H and H-F coupling.
~2.7	singlet	3H	-CH ₃	Methyl group attached to the isoxazole ring. No adjacent protons, so it appears as a singlet.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~165	-COOH	Carboxylic acid carbonyl carbon.
~160-170	C5-isoxazole	Carbon bearing the methyl group.
~160 (doublet, ${}^1\text{J}_{\text{CF}} \approx 250$ Hz)	C6'-phenyl	Carbon directly bonded to fluorine, shows a large one-bond coupling constant.
~155-160	C3-isoxazole	Carbon attached to the phenyl ring.
~110-140	Phenyl carbons	Remaining aromatic carbons, with shifts influenced by the halogen substituents.
~110	C4-isoxazole	Carbon bearing the carboxylic acid group.
~12	-CH ₃	Aliphatic methyl carbon.

Note: The ${}^{13}\text{C}$ NMR data available for the methyl ester derivative supports these predicted ranges for the core structure carbons.^[7]

2D NMR and Final Connectivity

While ${}^1\text{D}$ NMR suggests the presence of the key fragments (a disubstituted phenyl ring, a methyl group, a carboxylic acid), 2D NMR, particularly HMBC, is essential to connect them.

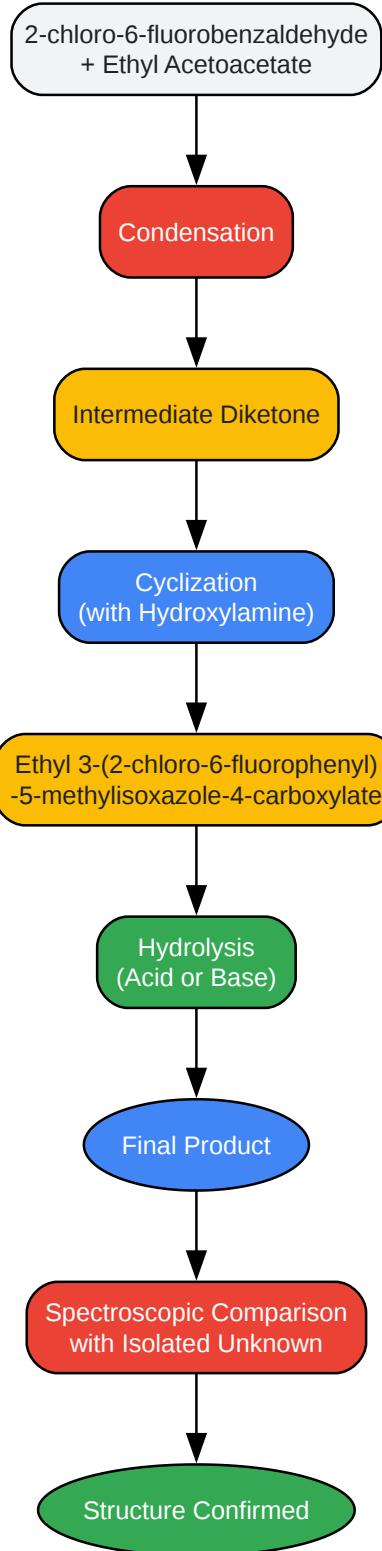
Key Predicted HMBC Correlations:

- The methyl protons (~2.7 ppm) would show a correlation to the C5 and C4 carbons of the isoxazole ring.
- The aromatic protons would show correlations to other carbons within the phenyl ring.

- Crucially, the aromatic protons closest to the isoxazole ring would show a 3-bond correlation to the C3 carbon of the isoxazole ring, definitively linking the two ring systems.

The following diagram illustrates this key HMBC correlation.

Caption: Key HMBC correlation linking the phenyl and isoxazole rings.


Part 3: Synthesis as Ultimate Confirmation

While spectroscopic data provides a robust structural hypothesis, chemical synthesis provides the ultimate confirmation. If a proposed structure is correct, synthesizing it via an unambiguous route and demonstrating that the synthetic material has identical properties (e.g., retention time in chromatography, spectroscopic data) to the isolated unknown confirms the elucidation.

A plausible synthesis route involves the cyclization of a β -ketoester with hydroxylamine.^[5] A general synthesis has been reported, involving steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from 2-chloro-6-fluorobenzaldehyde.^[9]

Generalized Synthetic Workflow

Confirmatory Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the confirmatory synthesis.

Conclusion

The structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is elucidated through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the molecular formula, $C_{11}H_7ClFNO_3$. Infrared spectroscopy identifies key functional groups, notably the carboxylic acid. A detailed analysis of predicted 1H , ^{13}C , and 2D NMR spectra pieces together the molecular backbone, confirming the presence of a 2-chloro-6-fluorophenyl group, a 5-methylisoxazole core, and a carboxylic acid at the 4-position of the isoxazole ring. Finally, comparison with a synthetically prepared standard provides absolute confirmation of the structure. This rigorous, evidence-based workflow is fundamental to the work of researchers, scientists, and drug development professionals in ensuring the identity and purity of pharmaceutical compounds.

References

- PubChem. (n.d.). 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chloro-6-fluorophenyl)-5-methyl-, methyl ester. Wiley-VCH GmbH.
- Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 2008(4), 308-309.
- Chemcasts. (n.d.). Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 3. chem-casts.com [chem-casts.com]
- 4. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic... [cymitquimica.com]
- 7. 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester | C12H9ClFNO3 | CID 2775337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- To cite this document: BenchChem. [Introduction: Navigating the Identification of a Pharmaceutically Relevant Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043153#cas-34688-71-6-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

